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Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235

For Researchers, Scientists, and Drug Development Professionals

JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor, a key player in
neuroinflammation, that has been investigated for the treatment of major depressive disorder.
[1][2] A critical attribute for a centrally acting therapeutic is its ability to effectively cross the
blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the
methodologies and findings from key preclinical and clinical studies that have characterized the
BBB penetration of JINJ-54175446.

Quantitative Analysis of Blood-Brain Barrier
Penetration

The capacity of INJ-54175446 to enter the central nervous system (CNS) has been
guantitatively assessed in both preclinical and clinical settings. The data consistently
demonstrates that the compound achieves therapeutically relevant concentrations in the brain.

Preclinical Data (Rodent Models)

In studies involving rats, JNJ-54175446 demonstrated efficient passage into the brain.
Following oral administration, the compound achieved a brain-to-plasma concentration ratio of
approximately 1.1.[3] Further investigation into brain target engagement revealed a dose-
dependent occupancy of the P2X7 receptor. An oral dose of 10 mg/kg resulted in over 80%
receptor occupancy for a 24-hour period.[3] The effective dose for 50% receptor occupancy
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(ED50) in the brain was determined to be 0.46 mg/kg, which corresponded to a plasma
concentration of 105 ng/mL.[3]

Parameter Value Species Source
Brain/Plasma Ratio ~1.1 Rat [3]
Brain P2X7
Occupancy (10 mg/kg  >80% for 24h Rat [3]
oral dose)
Brain P2X7

0.46 mg/kg Rat [3]

Occupancy ED50

Plasma EC50 for

] 105 ng/mL Rat [3]
Brain Occupancy

Clinical Data (Human Studies)

In a first-in-human study, the penetration of INJ-54175446 into the CNS was confirmed
through the analysis of cerebrospinal fluid (CSF).[4] While the maximum concentration (Cmax)
of the drug in the CSF was found to be seven times lower than the total plasma Cmax, a
comparison of the unbound concentrations in both compartments revealed they were
comparable.[4] This is a crucial finding, as it is the unbound fraction of a drug that is generally
considered to be pharmacologically active. Positron Emission Tomography (PET) imaging
studies in healthy human participants further corroborated the compound's ability to cross the
BBB and engage its target, demonstrating a clear relationship between the administered dose
and receptor occupancy in the brain.[5][6]

Unbound Plasma Unbound CSF
Parameter Source
Cmax (ng/mL) Cmax (ng/mL)

JNJ-54175446 88.3+35.7 114 + 39 [4]

Experimental Protocols

The following sections detail the methodologies employed in the key studies that evaluated the
blood-brain barrier penetration of INJ-54175446.
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Preclinical Evaluation in Rodents

Brain and Plasma Pharmacokinetic Analysis: The assessment of INJ-54175446 concentrations
in the brain and plasma of rats was conducted following a single oral administration of the
compound. At predetermined time points post-dosing, animals were euthanized, and samples
of both blood and brain tissue were collected. Plasma was separated from the blood samples
by centrifugation. Brain tissue was homogenized to ensure uniform distribution for analysis.
The concentrations of JINJ-54175446 in both plasma and brain homogenates were then
quantified using a validated bioanalytical method, likely high-performance liquid
chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a standard for
such determinations. The brain/plasma concentration ratio was subsequently calculated by
dividing the concentration of the drug in the brain tissue by its concentration in the plasma.

Ex Vivo P2X7 Receptor Occupancy Assay: To determine the extent of P2X7 receptor
engagement in the brain, an ex vivo autoradiography technique was employed. Rats were
administered varying oral doses of JNJ-54175446. After a specified duration to allow for drug
distribution, the animals were euthanized, and their brains were rapidly removed and frozen.
The brains were then sectioned into thin slices. These brain sections were incubated with a
radiolabeled ligand that specifically binds to the P2X7 receptor. The amount of radioactivity
bound to the receptors in the brain slices was measured using autoradiography. By comparing
the binding of the radioligand in brain sections from drug-treated animals to that in sections
from vehicle-treated control animals, the percentage of P2X7 receptors occupied by JNJ-
54175446 at different dose levels could be calculated.

Preclinical Workflow

Sample Collection

Plasma & Homogenate

LC-MS/MS Analysis
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Preclinical BBB Penetration Assessment Workflow.

Clinical Evaluation in Humans

Cerebrospinal Fluid (CSF) Analysis: The human study to assess CNS penetration involved the
administration of a single 300 mg dose of INJ-54175446.[4] At specific time points following
the dose, samples of both blood and CSF were collected from the study participants. CSF was
obtained via a lumbar puncture procedure. Plasma was isolated from the blood samples. The
concentrations of total and unbound JNJ-54175446 in both plasma and CSF were determined
using a validated bioanalytical method. The unbound concentration is of particular interest as it
represents the fraction of the drug that is free to interact with its target.

Positron Emission Tomography (PET) Imaging: PET imaging was utilized to directly visualize
and quantify the engagement of INJ-54175446 with P2X7 receptors in the human brain. This
advanced imaging technique involves the use of a radiotracer that binds to the P2X7 receptor.
Healthy volunteers were administered a single dose of INJ-54175446, ranging from 5 to 300
mg.[5] Following drug administration, the radiotracer was injected, and PET scans were
acquired to measure the level of radiotracer binding in the brain. The displacement of the
radiotracer by JNJ-54175446 from the P2X7 receptors allowed for the calculation of receptor
occupancy at different dose levels. This provided a direct in-vivo confirmation of the drug's
ability to cross the BBB and interact with its intended target in the human brain.

Clinical Workflow

Oral Dosing

Dose-Ranging

CSF Sampling Blood Sampling PET Imaging

Unbound Drug

Unbound Drug
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Clinical BBB Penetration and Target Engagement Workflow.

Signaling Pathway Context

JNJ-54175446 exerts its therapeutic effect by blocking the P2X7 receptor, which is an ATP-
gated ion channel predominantly expressed on microglia in the CNS.[7] The activation of the
P2X7 receptor by high concentrations of extracellular ATP, a danger signal released during
cellular stress or injury, initiates a pro-inflammatory cascade. This leads to the activation of the
NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including
interleukin-103 (IL-1p3).[8] By antagonizing the P2X7 receptor, INJ-54175446 aims to attenuate
this neuroinflammatory response, which is implicated in the pathophysiology of mood disorders.

[9]
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Simplified P2X7 Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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